Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate
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Overview
Description
Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of substituted anilines and aldehydes in the presence of nitromethane as a surrogate cyanating agent . This reaction is catalyzed by 1,3-diketones such as 7-N,N-dimethylamino-4-hydroxycoumarin .
Industrial Production Methods
the principles of green chemistry, such as the use of metal-free and base-mediated reactions, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways and processes . The exact molecular targets and pathways are still under investigation, but its role as a catalyst and reagent in chemical reactions is well-documented .
Comparison with Similar Compounds
Similar Compounds
N-(7-dimethylamino-4-methyl-3-coumarinyl) maleimide: This compound is similar in structure and is used as a fluorescent thiol reagent.
4-(Dimethylamino)pyridine: Another compound with similar functional groups, widely used as a nucleophilic catalyst.
Uniqueness
Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate is unique due to its complex structure, which includes multiple functional groups that allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]prop-2-enoate |
InChI |
InChI=1S/C18H22N4O3/c1-20(2)11-14-16(15(12-21(3)4)18(24)25-5)19-22(17(14)23)13-9-7-6-8-10-13/h6-12H,1-5H3/b14-11-,15-12- |
InChI Key |
LZFSEKQTFSZXIA-GFCQZRJLSA-N |
Isomeric SMILES |
CN(C)/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)/C(=C/N(C)C)/C(=O)OC |
Canonical SMILES |
CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)C(=CN(C)C)C(=O)OC |
Origin of Product |
United States |
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